ethyl 1-(2-chloro-6-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 1-(2-chloro-6-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H19ClFN3O4S2 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activity
Pyrazole carboxylates have been explored for their application as herbicides. A study conducted by Morimoto et al. (1990) focused on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, indicating the potential of these compounds in agricultural applications due to their herbicidal properties Morimoto, K., Makino, K., Yamamoto, S., & Sakata, G. (1990).
Antimicrobial and Antituberculosis Activity
Compounds structurally similar to ethyl 1-(2-chloro-6-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate have been evaluated for their in vitro biological activity, including antimicrobial and antituberculosis effects. For example, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues that showed promising activity against Mycobacterium tuberculosis, highlighting the compound's potential in addressing infectious diseases Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013).
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives has also extended to ophthalmology, with studies investigating their potential as antiglaucoma agents. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating inhibitory effects on carbonic anhydrase isoenzymes, which are relevant to the treatment of glaucoma Kasımoğulları, R., Bülbül, M., Arslan, B. S., & Gökçe, B. (2010).
Xanthine Oxidase Inhibitory Activity
Compounds with the pyrazole-4-carboxylate structure have been evaluated for their xanthine oxidase inhibitory activity, which is relevant for the treatment of gout and related conditions. Qi et al. (2015) developed 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives showing significant inhibition of xanthine oxidase, a key enzyme in purine metabolism Qi, D.-Q., You, J.-z., Wang, X.-j., & Zhang, Y.-P. (2015).
Properties
IUPAC Name |
ethyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S2/c1-2-26-17(23)13-11-21(10-12-14(18)4-3-5-15(12)19)20-16(13)28(24,25)22-6-8-27-9-7-22/h3-5,11H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAKPWJCSIJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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